molecular formula C21H18N2O B14574307 3-(4-Phenoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole CAS No. 61479-83-2

3-(4-Phenoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B14574307
CAS No.: 61479-83-2
M. Wt: 314.4 g/mol
InChI Key: YOKCDJAIDKSRKR-UHFFFAOYSA-N
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Description

3-(4-Phenoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazones with chalcones under acidic or basic conditions. One common method includes the reaction of 4-phenoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with a chalcone under reflux conditions in the presence of a catalyst such as acetic acid or sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyrazole derivative.

    Reduction: Reduction reactions can convert the dihydropyrazole ring to a fully saturated pyrazoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and phenoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions can be facilitated by reagents like sodium methoxide (NaOCH3).

Major Products

    Oxidation: Pyrazole derivatives.

    Reduction: Saturated pyrazoline derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 3-(4-Phenoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
  • 3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
  • 3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Uniqueness

3-(4-Phenoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the phenoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

61479-83-2

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

5-(4-phenoxyphenyl)-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C21H18N2O/c1-3-7-18(8-4-1)23-16-15-21(22-23)17-11-13-20(14-12-17)24-19-9-5-2-6-10-19/h1-14H,15-16H2

InChI Key

YOKCDJAIDKSRKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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